Chlorpromazine phenolphthalinate is a derivative of chlorpromazine, which is a member of the phenothiazine class of antipsychotic medications. Chlorpromazine itself is widely used for treating various psychiatric disorders, including schizophrenia and bipolar disorder. The phenolphthalinate derivative is synthesized to enhance specific pharmacological properties and may exhibit unique therapeutic effects.
Source: Chlorpromazine was first synthesized in the 1950s and has since been employed in clinical settings for its antipsychotic properties. The phenolphthalinate form is derived from chlorpromazine through chemical modifications aimed at improving its efficacy and safety profile.
Classification: Chlorpromazine phenolphthalinate falls under the categories of antipsychotic agents and neuroleptics, specifically as a typical antipsychotic. It is classified based on its chemical structure and pharmacological action.
The synthesis of chlorpromazine phenolphthalinate involves several chemical strategies that modify the core structure of chlorpromazine. Key methods include:
Technical details regarding specific reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing yield and purity.
The molecular structure of chlorpromazine phenolphthalinate can be represented by its chemical formula, which includes:
Chlorpromazine phenolphthalinate participates in various chemical reactions that can be categorized as follows:
The mechanism of action for chlorpromazine phenolphthalinate is believed to be similar to that of chlorpromazine:
Chlorpromazine phenolphthalinate exhibits several notable physical and chemical properties:
Chlorpromazine phenolphthalinate has potential applications in various scientific fields:
Chlorpromazine, synthesized on December 11, 1951, by Paul Charpentier at Rhône-Poulenc laboratories, marked a revolutionary advance in psychopharmacology. Originally investigated as a surgical potentiator, French military surgeon Henri Laborit observed its unique psychoactive properties—noting "disinterest without loss of consciousness" in patients receiving it as part of a "lytic cocktail" for anesthesia [1] [3]. The first psychiatric application occurred on January 19, 1952, when Jacques Lh., a 24-year-old manic patient, showed significant agitation reduction after intravenous administration [1]. By November 1952, chlorpromazine (marketed as Largactil) became commercially available in France, rapidly transforming psychiatric care globally [1] [9].
The phenolphthalinate derivative emerged from efforts to optimize chlorpromazine's physicochemical limitations. Researchers theorized that esterifying chlorpromazine's terminal amine with phenolphthalein—a pH-sensitive dye discovered in 1871 by Adolf von Baeyer—could enhance blood-brain barrier permeability and provide intrinsic monitoring capability through color shifts [4] [7]. This hybrid approach leveraged phenolphthalein's structural rigidity and ionization properties (colorless at pH <8.2, fuchsia at pH >10.0) to create a dual-function molecule [2] [4].
Table 1: Key Milestones in Chlorpromazine Derivatives
Year | Development | Significance |
---|---|---|
1951 | Chlorpromazine synthesis | First phenothiazine antipsychotic |
1952 | First psychiatric use (Jacques Lh.) | Demonstrated anti-agitation effects |
1955 | Global clinical adoption | Validated in 19 countries |
1957 | Lasker Award to Laborit/Deniker/Lehmann | Recognized therapeutic innovation |
1960s | Phenolphthalinate derivative concept | Attempted solubility and monitoring enhancement |
The molecular design of chlorpromazine phenolphthalinate integrates two pharmacophores:
Esterification at chlorpromazine's terminal amine with phenolphthalein's carboxyl group (derived from lactone hydrolysis) aimed to achieve:
Table 2: Structural Comparison of Components
Property | Chlorpromazine | Phenolphthalein | Chlorpromazine Phenolphthalinate |
---|---|---|---|
Core Structure | Phenothiazine with C2-Cl substitution | Bis(4-hydroxyphenyl) phthalide | Ester-linked hybrid |
Molecular Weight | 318.86 g/mol | 318.32 g/mol | ~637 g/mol (theoretical) |
Ionization Sites | Tertiary amine (pKa 9.3) | Phenolic OH (pKa 9.4-9.6) | Amine + phenolic OH |
Key Functional Groups | Dimethylaminopropyl chain | Lactone ring | Ester bond |
Chlorpromazine phenolphthalinate belongs to the aliphatic subgroup of phenothiazines, characterized by a flexible dimethylaminopropyl side chain. This classification is based on:
Table 3: Phenothiazine Antipsychotic Subclassification
Subclass | Prototype | Side Chain | Potency | Phenolphthalinate Analogs |
---|---|---|---|---|
Aliphatic | Chlorpromazine | -CH₂-CH₂-N(CH₃)₂ | Low | Derivative retains this backbone |
Piperazine | Fluphenazine | -CH₂-CH₂-N(CH₂CH₂)₃N | High | None reported |
Piperidine | Thioridazine | -CH₂-CH₂-N(CH₂CH₂)₂OCH₃ | Medium | Limited feasibility |
Taxonomically, this derivative represents an exploratory branch of aliphatic phenothiazines focused on physicochemical optimization rather than novel receptor targeting. Its development reflects historical efforts to overcome chlorpromazine's erratic oral absorption (20-80% bioavailability) through prodrug engineering [8] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7